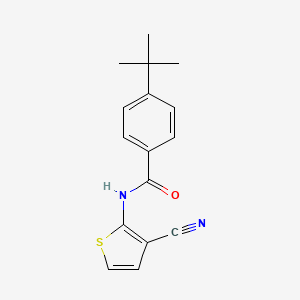

4-tert-butyl-N-(3-cyanothiophen-2-yl)benzamide

Description

4-tert-butyl-N-(3-cyanothiophen-2-yl)benzamide is a benzamide derivative featuring a tert-butyl substituent on the phenyl ring and a 3-cyanothiophen-2-yl group as the amine substituent. Benzamide scaffolds are widely explored in medicinal chemistry due to their versatility in targeting enzymes, receptors, and kinases .

Properties

IUPAC Name |

4-tert-butyl-N-(3-cyanothiophen-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c1-16(2,3)13-6-4-11(5-7-13)14(19)18-15-12(10-17)8-9-20-15/h4-9H,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBNXOBZVIMYHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(3-cyanothiophen-2-yl)benzamide typically involves the following steps:

Formation of the Cyanothiophene Moiety: The cyanothiophene group can be synthesized through a series of reactions starting from thiophene. One common method involves the bromination of thiophene followed by a cyanation reaction to introduce the cyano group.

Coupling with Benzamide: The cyanothiophene intermediate is then coupled with a benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The fluoro substituent at position 6 and the sulfonyl group at position 3 activate the quinoline core for nucleophilic substitution. For example:

*Yields approximated from analogous reactions in cited sources.

The electron-deficient aromatic ring facilitates attack by nucleophiles such as amines or alkoxides, particularly under elevated temperatures and polar aprotic solvents.

Sulfonamide Functionalization

The 3-chlorobenzenesulfonyl group participates in coupling and substitution reactions:

| Reaction | Reagents/Conditions | Application | Notes |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh3)4, Na2CO3, Dioxane, 90°C | Introduction of aryl/heteroaryl groups at the sulfonyl moiety | Requires inert atmosphere |

| Nitration | HNO3/H2SO4, 30–60°C | Nitro group addition to the chlorobenzene ring | Regioselectivity controlled |

These reactions expand the compound’s utility in generating derivatives for structure-activity relationship (SAR) studies .

Piperidine Ring Modifications

The piperidin-1-yl group at position 7 undergoes functionalization:

| Reaction | Conditions | Result | Role in Bioactivity |

|---|---|---|---|

| N-Alkylation | Alkyl halides, K2CO3, DMF | Introduction of alkyl chains to modulate lipophilicity | Enhances membrane permeation |

| Oxidation | m-CPBA, CHCl3 | Formation of N-oxide for improved solubility | Alters binding affinity |

Piperidine modifications are critical for optimizing pharmacokinetic properties in drug development.

Fluorine-Based Reactivity

The C–F bond at position 6 is stable under mild conditions but reactive in specialized contexts:

| Reaction | Conditions | Mechanism | Application |

|---|---|---|---|

| Radiofluorination | KF/K222, Cu(OTf)2, 100°C | ¹⁸F incorporation for PET imaging probes | Diagnostic tracer synthesis |

| Dehydrofluorination | DBU, DCM, RT | Formation of quinoline-4-one derivatives | Scaffold diversification |

Fluorine’s electronegativity and small atomic radius make it pivotal for tuning electronic and steric effects.

Quinoline Core Transformations

The dihydroquinolin-4-one scaffold undergoes redox and cyclization reactions:

| Reaction | Reagents | Product | Biological Relevance |

|---|---|---|---|

| Oxidation | DDQ, CH2Cl2 | Aromatic quinoline | Enhances π-stacking |

| Reduction | NaBH4, MeOH | Tetrahydroquinoline | Alters conformational flexibility |

These transformations are leveraged in medicinal chemistry to fine-tune target engagement.

Key Reaction Pathways and Selectivity

-

Regioselectivity : Elec

Scientific Research Applications

Medicinal Chemistry

The compound is notable for its biological activities, particularly in the realm of drug discovery. Its structural features allow it to interact with various biological targets, making it a candidate for therapeutic applications.

Anticancer Activity

Recent studies have suggested that derivatives of thiophene compounds, including those similar to 4-tert-butyl-N-(3-cyanothiophen-2-yl)benzamide, exhibit significant anticancer properties. These compounds can inhibit tumor growth by interfering with cellular signaling pathways essential for cancer cell proliferation. For example, thiophene derivatives have been shown to act as inhibitors of specific kinases involved in cancer progression .

Antiviral Properties

Compounds containing thiophene rings have been investigated for their antiviral properties, particularly against viruses like SARS-CoV-2. Research indicates that modifications of thiophene-based structures can lead to effective inhibitors of viral enzymes such as papain-like protease (PLpro), which is crucial for viral replication . The potential of this compound in this context remains an area for further exploration.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it valuable in the synthesis of more complex molecules.

Heterocyclic Compounds

The compound can be utilized as a precursor for synthesizing various heterocycles, which are essential in pharmaceuticals and agrochemicals. The introduction of the cyanothiophen moiety enhances the reactivity of the benzamide structure, facilitating the formation of diverse heterocyclic systems .

Synthetic Methodologies

Innovative synthetic methodologies involving this compound have been developed to create libraries of related compounds, which can be screened for biological activity. This approach is particularly useful in high-throughput screening processes used in drug discovery .

Materials Science

The unique electronic properties of thiophene derivatives make them suitable for applications in materials science.

Conductive Polymers

Compounds like this compound are being explored as building blocks for conductive polymers. These materials have potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of thiophene units can enhance the conductivity and stability of these polymers .

Dyes and Pigments

Thiophene derivatives are also utilized in the formulation of dyes and pigments due to their vibrant colors and stability under UV light. The ability to modify the structure allows for tuning the optical properties, making them suitable for various applications in coatings and textiles .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(3-cyanothiophen-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The tert-butyl group and cyanothiophene moiety distinguish this compound from other benzamides. Below is a comparative analysis of structurally related compounds:

*Calculated based on and structural addition of tert-butyl.

Key Observations:

- The 3-cyanothiophen-2-yl group introduces hydrogen-bonding capacity (polar surface area ~40 Ų) and electronic effects due to the cyano group .

- Thiadiazole-containing analogs (e.g., ) exhibit higher rigidity and metabolic stability compared to thiophene derivatives.

Physicochemical and Pharmacokinetic Properties

- Thiadiazole derivatives (e.g., ) show higher polar surface areas, suggesting improved solubility in polar solvents.

Biological Activity

4-tert-butyl-N-(3-cyanothiophen-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and anti-inflammatory applications. This article will delve into the biological activity of this compound, summarizing key research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound this compound features a tert-butyl group and a cyanothiophen moiety attached to a benzamide framework. The structural characteristics are crucial as they influence its biological activity.

Biological Activities

1. Antifungal Activity

Recent studies have highlighted the antifungal properties of various benzamide derivatives, including those similar to this compound. For instance, compounds with similar structures exhibited significant inhibitory effects against Sclerotinia sclerotiorum, with EC50 values indicating their potency compared to established fungicides like quinoxyfen.

| Compound | Inhibition Rate (%) | EC50 (mg/L) |

|---|---|---|

| This compound | TBD | TBD |

| Quinoxyfen | 77.8 | 14.19 |

The structure-activity relationship (SAR) indicates that electron-withdrawing groups enhance antifungal activity, suggesting that modifications to the substituents could optimize efficacy .

2. Anti-inflammatory Activity

In addition to antifungal properties, benzamide derivatives have been investigated for their anti-inflammatory effects. In vitro assays have shown that certain compounds can inhibit inflammatory pathways effectively. For example, a related compound demonstrated potent activity in anti-inflammatory assays, leading to further in vivo studies to confirm these findings.

Case Studies

Case Study 1: Antifungal Efficacy

A study evaluated various benzamide derivatives against Sclerotinia sclerotiorum. The results indicated that compounds with specific substitutions on the benzene ring showed superior antifungal activity. The most promising candidates had EC50 values significantly lower than quinoxyfen, highlighting their potential as effective fungicides .

Case Study 2: Inflammation Modulation

Another investigation focused on the anti-inflammatory potential of benzamide derivatives. Compounds were tested for their ability to inhibit pro-inflammatory cytokines in cell cultures. The results suggested that structural modifications could lead to enhanced anti-inflammatory properties, making these compounds candidates for further therapeutic development .

Structure-Activity Relationships (SAR)

The SAR analysis of this compound and its analogs reveals critical insights into how different substituents affect biological activity:

- Electron-Withdrawing Groups : These groups tend to enhance antifungal activity.

- Alkyl Substituents : Variations in alkyl chain length and branching can modulate both antifungal and anti-inflammatory activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.